molecular formula C12H24O3 B3050892 1,6,11-Trioxacyclopentadecane CAS No. 295-63-6

1,6,11-Trioxacyclopentadecane

Cat. No. B3050892
CAS RN: 295-63-6
M. Wt: 216.32 g/mol
InChI Key: GSASJULNGOIAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6,11-Trioxacyclopentadecane is a chemical compound with the molecular formula C12H24O3 and a molecular weight of 216.32 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1,6,11-Trioxacyclopentadecane is represented by the formula C12H24O3 . The exact mass is 216.17300 .


Physical And Chemical Properties Analysis

The predicted boiling point of 1,6,11-Trioxacyclopentadecane is 327.8±22.0 °C and the predicted density is 0.904±0.06 g/cm3 .

Scientific Research Applications

  • Heterogeneous Catalytic Applications

    • 1,6,11-Trioxacyclopentadecane and its derivatives have been utilized in heterogeneous catalytic processes, specifically in Suzuki cross-coupling reactions. These applications benefit from the ease of catalyst removal from reaction vessels, contributing to more efficient and selective catalytic processes (Llobet et al., 2004).
  • Catalysis in Organic Chemistry

    • This compound has shown effectiveness as a recoverable catalyst in reactions between arenediazonium salts and potassium organotrifluoroborates. These reactions are notable for their room-temperature operation and the absence of added base, showcasing the compound's versatility in organic synthesis (Masllorens et al., 2007).
  • Macrocyclic Ligand Synthesis

    • It serves as a key component in the synthesis of nitrogen-containing 15-membered triolefinic macrocycles. These macrocycles have diverse applications in coordination chemistry due to their ability to form complexes with various metals (Cerezo et al., 2001).
  • Transition Metal Catalysis

    • The compound is used in the preparation of triacetylenic and enediynic macrocycles, which undergo efficient [2+2+2] cycloisomerization processes catalyzed by transition metals. These processes are significant in the field of organic chemistry and material science (Torrent et al., 2005).
  • Antimalarial Drug Research

    • Derivatives of 1,6,11-Trioxacyclopentadecane have been explored in the synthesis of potent antimalarial compounds. These studies contribute to the development of new pharmaceuticals with improved efficacy and stability (Posner et al., 1992).
  • Nucleotide and Oligonucleotide Chemistry

    • It has been employed in the synthesis of spacers for oligonucleotide synthesis, demonstrating its utility in biochemistry and molecular biology (Gunzenhauser et al., 1998).
  • Luminescence and Spectroscopy

    • Macrocyclic complexes containing 1,6,11-Trioxacyclopentadecane have been characterized using luminescence and NMR spectroscopy, highlighting its application in analytical chemistry (Holz et al., 1990).
  • Metal Complex Formation

    • The compound has shown the ability to form stable complexes with metals like zinc, offering insights into its coordination chemistry and potential applications in catalysis and materials science (Ida et al., 1991).

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if needed. If it comes in contact with skin or eyes, it should be washed off with soap and plenty of water. In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . It is also recommended to avoid dust formation and breathing mist, gas, or vapors .

properties

IUPAC Name

1,6,11-trioxacyclopentadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-2-8-14-10-5-6-12-15-11-4-3-9-13-7-1/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSASJULNGOIAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOCCCCOCCCCOC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466150
Record name 1,6,11-trioxacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,11-Trioxacyclopentadecane

CAS RN

295-63-6
Record name 1,6,11-trioxacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6,11-Trioxacyclopentadecane
Reactant of Route 2
Reactant of Route 2
1,6,11-Trioxacyclopentadecane
Reactant of Route 3
Reactant of Route 3
1,6,11-Trioxacyclopentadecane
Reactant of Route 4
1,6,11-Trioxacyclopentadecane
Reactant of Route 5
1,6,11-Trioxacyclopentadecane
Reactant of Route 6
1,6,11-Trioxacyclopentadecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.